Methanesulfonyl fluoride

Übersicht

Beschreibung

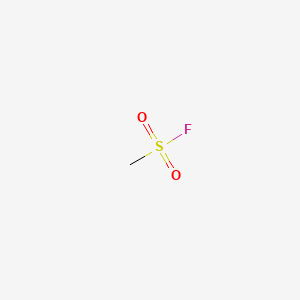

Methanesulfonyl fluoride is a chemical compound with the formula CH₃FO₂S. It is a clear, colorless to yellowish liquid with a pungent odor. This compound is known for its high reactivity and toxicity, making it a potent inhibitor of acetylcholinesterase, an enzyme that regulates acetylcholine, a crucial neurotransmitter in both the central and peripheral nervous systems .

Vorbereitungsmethoden

Methanesulfonyl fluoride can be synthesized through several methods:

Synthetic Routes: One common method involves treating methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water, followed by steam distillation to isolate the product.

Industrial Production: Industrially, this compound is produced by reacting methanesulfonyl chloride with potassium fluoride in a controlled environment, maintaining temperatures between 10°C to 60°C to ensure optimal reaction conditions.

Analyse Chemischer Reaktionen

Methansulfonylfluorid durchläuft verschiedene chemische Reaktionen:

Substitutionsreaktionen: Es reagiert heftig mit Wasser, Dampf und Alkali und erzeugt stark korrosive und giftige Dämpfe von Fluorwasserstoffgas.

Zersetzung: Beim Erhitzen zersetzt es sich unter Freisetzung von giftigen Dämpfen von Fluoriden und Schwefeloxiden.

Oxidation und Reduktion: Obwohl spezifische Oxidations- und Reduktionsreaktionen weniger gut dokumentiert sind, unterstreicht seine Reaktivität mit verschiedenen Reagenzien sein Potenzial für vielfältige chemische Transformationen.

Wissenschaftliche Forschungsanwendungen

Methansulfonylfluorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Biologie und Medizin: Methansulfonylfluorid wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere als irreversibler Inhibitor der Acetylcholinesterase zur Behandlung der Alzheimer-Krankheit.

5. Wirkmechanismus

Methansulfonylfluorid übt seine Wirkung hauptsächlich durch die Hemmung der Acetylcholinesterase aus. Dieses Enzym ist für den Abbau von Acetylcholin verantwortlich, einem Neurotransmitter, der für die normale Nervenfunktion unerlässlich ist. Durch die Hemmung der Acetylcholinesterase erhöht Methansulfonylfluorid die Acetylcholinkonzentration im Nervensystem und verstärkt die Neurotransmission . Dieser Mechanismus ist besonders relevant im Zusammenhang mit neurodegenerativen Erkrankungen wie Alzheimer, bei denen die Acetylcholinkonzentration typischerweise reduziert ist .

Wirkmechanismus

Methanesulfonyl fluoride exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter essential for normal nerve function. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the nervous system, enhancing neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholine levels are typically reduced .

Vergleich Mit ähnlichen Verbindungen

Methansulfonylfluorid ist unter den Acetylcholinesterase-Inhibitoren aufgrund seines irreversiblen Hemmmechanismus einzigartig. Zu ähnlichen Verbindungen gehören:

Methansulfonylchlorid: Wird als Vorläufer bei der Synthese von Methansulfonylfluorid verwendet.

Sulfonylfluoride: Eine umfassendere Klasse von Verbindungen, die eine ähnliche Reaktivität und Anwendungen in der organischen Synthese aufweisen.

Acetylcholinesterase-Inhibitoren: Andere Inhibitoren wie Donepezil und Rivastigmin, die zur Behandlung der Alzheimer-Krankheit eingesetzt werden, sich aber in ihren reversiblen Hemmmechanismen unterscheiden.

Methansulfonylfluorid zeichnet sich durch seine potente und irreversible Hemmung der Acetylcholinesterase aus, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Kontexten macht.

Biologische Aktivität

Methanesulfonyl fluoride (MSF), a potent acetylcholinesterase (AChE) inhibitor, has garnered attention for its potential therapeutic applications, particularly in treating neurodegenerative diseases like Alzheimer's. This article explores the biological activity of MSF, highlighting its mechanisms, effects on various biological systems, and relevant clinical findings.

MSF is characterized as a clear, hygroscopic liquid that is corrosive and highly toxic. It functions as an irreversible inhibitor of AChE, an enzyme critical in regulating acetylcholine levels in the nervous system. The inhibition of AChE by MSF leads to increased acetylcholine concentrations, which can enhance neurotransmission in both central and peripheral nervous systems.

Key Properties:

- Chemical Structure : this compound (C₁H₃F₃O₂S)

- Vapor Pressure : 19.2 mmHg at 21 °C

- Toxicity : LCt50 between 4-5 ppm for one hour exposure in rats .

Inhibition of Acetylcholinesterase

Research indicates that MSF exhibits a high selectivity for AChE in the brain compared to peripheral tissues. This selectivity is crucial for minimizing systemic toxicity while maximizing therapeutic effects:

- AChE Inhibition in the Brain : Studies show that MSF can achieve 80-90% inhibition of AChE in rodent brains without significant inhibition in peripheral tissues .

- Clinical Trials : In human studies, MSF has demonstrated a mean inhibition of 89.5% of erythrocyte AChE and improved cognitive performance in Alzheimer's patients .

Phase I and II Trials

Multiple clinical trials have assessed the safety and efficacy of MSF:

- Phase I Study : This study involved 27 healthy volunteers aged 50-72, where MSF was administered at doses ranging from 3.6 mg to 10.8 mg. Results indicated significant AChE inhibition with minimal adverse effects such as headaches and nausea .

- Phase II Study : Conducted on patients with senile dementia of the Alzheimer type (SDAT), this trial confirmed that MSF was well tolerated and effective in enhancing cognitive function as measured by various scales including the Mini-Mental State Examination (MMSE) and Alzheimer Disease Assessment Scale-Cognitive Subscale (ADAS-COG) .

Toxicological Profile

While MSF is effective as an AChE inhibitor, it also poses significant health risks:

- Acute Toxicity : Exposure can lead to symptoms such as dizziness, blurred vision, muscle twitching, and potentially fatal outcomes if not managed promptly .

- Chronic Effects : Long-term exposure has not been extensively studied; however, it is noted that MSF has not been tested for carcinogenic effects or reproductive toxicity .

Animal Studies

Research involving animal models has provided insights into the pharmacodynamics of MSF:

- CNS Selectivity : In rodent studies, it was observed that AChE inhibition was significantly higher in the CNS compared to peripheral tissues, supporting its potential use for treating neurological disorders without peripheral side effects .

- Learning and Memory : In utero exposure studies demonstrated differential impacts on learning and memory capabilities in rats, highlighting the need for careful consideration of developmental exposure to MSF .

Summary Table of Clinical Findings

| Study Type | Population | Dose Range | Key Findings |

|---|---|---|---|

| Phase I | Healthy Volunteers | 3.6 mg - 10.8 mg | Significant AChE inhibition; mild adverse effects |

| Phase II | Alzheimer's Patients | Up to 0.18 mg/kg | Improved cognitive performance; well tolerated |

Eigenschaften

IUPAC Name |

methanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3FO2S/c1-5(2,3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWQLFOXPQZGPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3FO2S | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060329 | |

| Record name | Methanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methanesulfonyl fluoride is a liquid. (EPA, 1998), Liquid; [CAMEO] Colorless liquid with a pungent odor; [MSDSonline] | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanesulfonyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

255 °F at 760 mmHg (EPA, 1998), 123.5 °C | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.00X10+4 mg/L at 20 °C | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.368 g/cu cm at 20 °C | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10.9 [mmHg], 10.9 mm Hg at 20 °C | |

| Record name | Methanesulfonyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The chemical properties of methanesulfonyl-fluoride (MSF) were determined for comparison with the properties of the acetylcholinesterase inhibitors sarin and diisopropyl-phosphorofluoridate (DFP). MSF was subject to a series of chemical reactions and physical measurements which could be compared with those in the literature for sarin and DFP. The results reported have relevance toward the mechanism of inhibitor complex formation and reaction with the AChE esteratic site. The chemical reactivity of MSF and isopropyl-methylphosphonofluoridate (GB) or DFP was similar only with the strong nucleophiles such as oxime and hydroxamic-acid reactions and with the base catalyzed hydrolysis. Dissimilar chemical reactivity was noted with reactions involving weaker amine nucleophiles, phenolic hydrogen bonding, cupric complex coordination bonding, and acid catalyzed hydrolysis. The beta scale hydrogen bond acceptor measurement was shown to be an easy one and may be useful as a tool for probing reactivity differences of enzyme inhibitors. /The/ finding of interest was that the extremely weak basicity of MSF could account for the sulfonyl-fluoride/phosphoryl-fluoride reactivity divergence which may relate to the acetylcholinesterase inhibition and reactivation differences. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

558-25-8 | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonyl Fluoride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13058 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methanesulfonyl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H250YYY0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Methanesulfonyl fluoride acts as an irreversible inhibitor of serine proteases, particularly acetylcholinesterase (AChE) [, , , ]. It binds to the catalytic serine hydroxyl group at the active site of AChE, forming a covalent adduct and preventing the enzyme from breaking down acetylcholine [, , , ]. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic neurotransmission [, , , ].

A: The irreversible nature of this compound's inhibition distinguishes it from reversible AChE inhibitors. While reversible inhibitors can dissociate from the enzyme, allowing it to regain activity, this compound forms a permanent bond, leading to a longer duration of AChE inhibition. This prolonged inhibition is particularly relevant in the central nervous system (CNS), where AChE turnover is slower than in peripheral tissues []. This results in this compound having a greater CNS selectivity compared to other AChE inhibitors [].

A: By inhibiting AChE, this compound increases the concentration of acetylcholine at cholinergic synapses. This can lead to various effects, including enhanced cognitive function, improved muscle contraction, and modulation of autonomic nervous system activity [, , ].

A: The molecular formula of this compound is CH3FO2S, and its molecular weight is 114.13 g/mol [].

A: Yes, spectroscopic data for this compound, including UV, IR, and NMR measurements, is available. this compound is a much weaker hydrogen bond acceptor than phosphorus-containing anticholinesterase compounds []. This difference in hydrogen bond basicity significantly contributes to the divergence in chemical reactivity between this compound and compounds like diisopropyl phosphorofluoridate (DFP) [].

ANone: While the provided research papers primarily focus on the biological activity and interactions of this compound, general knowledge of sulfonyl fluorides suggests they can be reactive compounds. Specific information regarding material compatibility and stability under various conditions would require further investigation and may be found in chemical safety data sheets.

A: this compound itself does not possess catalytic properties. Its primary mode of action is through covalent modification and inhibition of serine hydrolases, specifically AChE [, , , ].

A: Due to its potent and irreversible AChE inhibitory activity, this compound has been investigated as a potential therapeutic agent for Alzheimer's disease [, , ]. It has also been used as a tool in biochemical research to study cholinergic neurotransmission and the structure-function relationship of AChE [, , , , , , , , ].

A: Yes, computational chemistry techniques, particularly density functional theory (DFT) calculations, have been used to study the mechanism of the SuFEx (sulfur(VI) fluoride exchange) reaction involving this compound []. These studies provide insights into the reaction pathway, transition state structures, and the influence of solvents and co-reactants like complementary bases [].

A: While this compound exhibits a preference for AChE, it is not completely specific. Research suggests that the presence of a positively charged group, like the amidine group in (p-amidinophenyl)this compound (p-APMSF), can enhance selectivity for trypsin-like serine proteases over chymotrypsin and AChE []. This highlights the importance of electrostatic interactions in determining inhibitor selectivity.

ANone: this compound is a reactive compound, and its stability is expected to be influenced by factors such as temperature, humidity, and exposure to light. Specific stability data and recommended storage conditions would be available in the compound's safety data sheet.

ANone: While the provided research does not delve into specific formulation strategies for this compound, general approaches to enhance the stability of reactive compounds include the use of appropriate solvents, excipients, protective packaging, and controlled storage conditions. Improving solubility and bioavailability might involve techniques such as salt formation, prodrug design, or encapsulation in delivery systems.

ANone: The provided research papers primarily focus on the fundamental biochemical and pharmacological aspects of this compound. In-depth information regarding SHE regulations, detailed PK/PD studies, comprehensive toxicology profiles, drug delivery strategies, and other aspects mentioned in points 8-26 would necessitate further investigation beyond the scope of these research findings. This information is typically addressed during later stages of drug development and can be found in regulatory documents, safety data sheets, and clinical trial reports.

ANone: Research on this compound has contributed to our understanding of:

- Enzyme inhibition mechanisms: Early studies revealed that this compound acts as an irreversible inhibitor of AChE, providing insights into the enzyme's catalytic mechanism and active site structure [].

- Distinguishing leptocurares and pachycurares: The contrasting effects of leptocurares and pachycurares on the methanesulfonylation of AChE helped elucidate their different mechanisms of neuromuscular blockade [].

- Potential for treating Alzheimer's disease: Investigations into this compound's ability to enhance cholinergic neurotransmission led to its exploration as a potential therapeutic agent for Alzheimer's disease [, ].

ANone: Research on this compound has fostered collaboration between:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.